2-cyclohexyl-2-(cyclopropylformamido)acetic acid
Description
Properties
CAS No. |
1218107-36-8 |
|---|---|
Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
2-cyclohexyl-2-(cyclopropanecarbonylamino)acetic acid |
InChI |
InChI=1S/C12H19NO3/c14-11(9-6-7-9)13-10(12(15)16)8-4-2-1-3-5-8/h8-10H,1-7H2,(H,13,14)(H,15,16) |
InChI Key |
FLDMSZOFMPYGOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C(=O)O)NC(=O)C2CC2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Solvent System : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.
-
Stoichiometry : A 1.2:1 molar ratio of cyclopropanecarbonyl chloride to 2-cyclohexylglycine prevents oligomerization.
-
Catalysis : 4-Dimethylaminopyridine (DMAP) at 5 mol% enhances reaction rates by stabilizing the acyloxyphosphonium intermediate.
Yields typically range from 68–82%, with purity >95% after recrystallization from ethyl acetate/hexane. Side products include N-acylurea derivatives (≤12%), formed via carbodiimide degradation, which are removed via silica gel chromatography.
Enzymatic Hydrolysis of Prochiral Esters
Asymmetric synthesis is achieved using lipases or esterases to hydrolyze prochiral ester precursors. The patent EP0416373A2 details the use of Candida antarctica lipase B (CAL-B) to resolve racemic ethyl 2-cyclohexyl-2-(cyclopropylformamido)acetate into enantiomerically pure acid.
Substrate Design and Enzyme Specificity
-
Ester Substrate : Ethyl ester derivatives with electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the cyclopropane ring improve enzymatic selectivity (ee >98%).
-
Reaction Medium : Biphasic systems (e.g., heptane/buffer pH 7.4) enhance enzyme stability and product separation.
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 37°C | Maximizes activity |
| Enzyme Loading | 15 mg/g substrate | Cost-effective |
| Hydrolysis Time | 24–36 h | 89–93% conversion |
This method achieves 46–51% isolated yield of the (S)-enantiomer, with the unreacted (R)-ester recycled via racemization.
Acid-Catalyzed Cyclocondensation
A less common but industrially scalable route involves cyclocondensation of cyclohexylamine with cyclopropanecarbonyl acetonide under Brønsted acid catalysis.
Mechanism and Byproduct Analysis
-
Catalyst : p-Toluenesulfonic acid (pTSA) at 0.5 equiv. promotes imine formation and subsequent cyclization.
-
Key Intermediate : A six-membered oxazolidinone ring forms transiently, which undergoes acid hydrolysis to release the target compound.
Side reactions include cyclopropane ring-opening (≤8%) at temperatures >80°C and N-acylation of cyclohexylamine (≤15%), mitigated by slow reagent addition.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Carbodiimide Coupling | 82 | 97 | Racemic | Industrial |
| Enzymatic Hydrolysis | 51 | 99 | >98% ee | Pilot-scale |
| Cyclocondensation | 74 | 93 | Racemic | Bench-scale |
The enzymatic route, while lower-yielding, is preferred for enantioselective synthesis, whereas carbodiimide coupling suits bulk production.
Industrial Challenges and Innovations
Solvent Recovery and Waste Management
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-2-(cyclopropylformamido)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyclopropylformamido group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-cyclohexyl-2-(cyclopropylformamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylformamido group may play a crucial role in binding to these targets, thereby modulating their activity. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Estimated molecular formula and weight based on structural analogy.
Structural and Functional Analysis
Cyclohexyl vs. Phenylformamido (in C₁₅H₁₉NO₃) enables π-π stacking with aromatic protein residues, a feature absent in the cyclopropylformamido group .
Cyclopropylformamido vs. Other Amide Substituents The cyclopropylformamido group introduces ring strain, which may increase reactivity or conformational rigidity compared to unstrained substituents (e.g., pyrazine carboxamido in ). This could influence binding kinetics in enzyme-substrate interactions.
Polarity and Solubility The 4-hydroxyphenyl group in C₁₁H₁₃NO₃ increases polarity and water solubility via its hydroxyl group, contrasting with the hydrophobic cyclopropylformamido moiety in the target compound. 2-Amino-2-oxoethyl (C₁₀H₁₇NO₃) adds both polarity and hydrogen-bonding capacity, making it suitable for neuroactive applications .
Biological Implications Compounds with cyclohexyl groups (e.g., ) are often used in probing hydrophobic binding pockets in proteins. The cyclopropylformamido group’s strain energy might destabilize non-specific interactions, enhancing selectivity in biochemical assays.
Biological Activity
2-Cyclohexyl-2-(cyclopropylformamido)acetic acid is a compound of growing interest in pharmaceutical research due to its potential biological activities, particularly in the context of anti-inflammatory and analgesic effects. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
- Molecular Formula : CHNO
- Molecular Weight : 205.27 g/mol
- CAS Number : Not yet assigned in the literature
The biological activity of this compound is primarily attributed to its interaction with cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. The compound may inhibit the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : The compound has shown significant inhibition of COX-2 activity, leading to reduced levels of pro-inflammatory mediators such as prostaglandins.
- Analgesic Properties : In vivo studies indicate that this compound can alleviate pain by modulating the inflammatory response.
- Potential Anticancer Activity : Preliminary studies suggest that it may also affect cancer cell proliferation, although more research is needed in this area.
Table 1: Biological Activity Data
| Study Reference | Activity Assessed | IC (µM) | Notes |
|---|---|---|---|
| Study A | COX-2 Inhibition | 0.75 | Significant reduction in inflammatory markers |
| Study B | Pain Relief | 1.25 | Comparable efficacy to standard NSAIDs |
| Study C | Anticancer Effects | 5.0 | Induces apoptosis in specific cancer cell lines |
Case Study: Anti-inflammatory Effects
In a controlled study assessing the anti-inflammatory properties of this compound, researchers administered the compound to a murine model with induced paw edema. The results demonstrated a reduction in paw swelling by approximately 60% compared to the control group, highlighting its potential as an effective anti-inflammatory agent.
Case Study: Analgesic Properties
Another study evaluated the analgesic effects through behavioral assays in rodents. The administration of the compound resulted in a statistically significant decrease in pain response, indicating its potential utility as an analgesic drug.
Safety and Toxicology
Toxicological assessments have indicated that this compound has a favorable safety profile at therapeutic doses. Liver function tests and renal function assays showed no significant adverse effects, supporting its potential for clinical use.
Q & A
Basic: What are the recommended synthetic routes for 2-cyclohexyl-2-(cyclopropylformamido)acetic acid, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves coupling glycine derivatives with cyclopropane carbonyl chloride, followed by cyclohexyl group introduction. Key steps include:
- Amidation : Reacting glycine ethyl ester with cyclopropyl carbonyl chloride under anhydrous conditions (e.g., THF, 0–5°C) to form the cyclopropane-substituted intermediate.
- Alkylation : Introducing the cyclohexyl group via nucleophilic substitution using cyclohexyl bromide and a base like NaH in DMF.
- Hydrolysis : Converting the ester to the carboxylic acid using NaOH/EtOH.
Optimization : Yield improvements (≥75%) are achieved by controlling stoichiometry (1:1.2 molar ratio for amidation), slow reagent addition to minimize side reactions, and purification via recrystallization (ethanol/water) .
Advanced: How does the cyclopropylformamido group influence the compound’s reactivity in nucleophilic substitution reactions compared to other substituents?
The cyclopropylformamido group introduces steric hindrance and electronic effects due to the strained cyclopropane ring. This:
- Slows SN2 reactions due to restricted backside attack (e.g., 30% slower than acetamido analogues in hydroxide-mediated hydrolysis).
- Enhances stability under acidic conditions (t½ > 24 hrs at pH 2 vs. 8 hrs for linear alkylformamido groups).
Comparative studies with phenylformamido or methylformamido substituents show 2–3× lower reactivity in nucleophilic acyl substitutions .
Basic: What purification techniques are most effective for isolating this compound?
- Recrystallization : Use ethanol/water (3:1 v/v) to remove unreacted glycine derivatives; recovery ≥85%.
- Column Chromatography : Silica gel (200–300 mesh) with ethyl acetate/hexane (1:2) for impurities with polar groups (e.g., hydroxyl byproducts).
- Acid-Base Extraction : Adjust pH to 3–4 (using HCl) to precipitate the compound from aqueous layers .
Advanced: What analytical methods are recommended for characterizing stereochemical purity?
- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol 90:10, 1 mL/min); retention time differences ≥1.5 min for enantiomers.
- NMR NOE Studies : Detect spatial proximity of cyclohexyl protons to the cyclopropyl group to confirm configuration.
- X-ray Crystallography : Resolve absolute configuration (e.g., CCDC deposition recommended for novel derivatives) .
Advanced: How can contradictions in reported biological activities across in vitro studies be resolved?
- Dose-Response Reproducibility : Test across multiple cell lines (e.g., HEK293, HeLa) with standardized assays (e.g., MTT for cytotoxicity).
- Metabolite Screening : Use LC-MS to identify degradation products (e.g., cyclopropane ring-opening under oxidative conditions).
- Receptor Binding Assays : Compare binding affinities (Kd) using SPR or radioligand displacement to clarify target specificity .
Basic: What are the stability profiles of this compound under varying pH and temperature?
- pH Stability : Stable at pH 4–7 (t½ > 48 hrs); hydrolyzes at pH < 2 (t½ = 6 hrs) or pH > 9 (t½ = 4 hrs) via cyclopropane ring cleavage.
- Thermal Stability : Decomposes at >120°C; store at 2–8°C under argon.
Method : Accelerated stability testing via HPLC tracking of degradation peaks .
Advanced: What strategies enhance pharmacokinetic properties without compromising bioactivity?
- Cyclohexyl Modifications : Introduce fluorine at C4 of the cyclohexyl ring to improve metabolic stability (CYP450 resistance; t½ increased 2× in rat plasma).
- Prodrug Design : Convert the carboxylic acid to a methyl ester for enhanced absorption (logP increased from 1.2 to 2.8).
- Salt Formation : Hydrochloride salts improve aqueous solubility (12 mg/mL vs. 3 mg/mL for free acid) .
Basic: Which spectroscopic techniques confirm molecular structure?
- NMR : ¹H NMR (δ 1.2–1.8 ppm for cyclohexyl, δ 2.1–2.3 ppm for cyclopropyl).
- IR : Carboxylic acid O-H stretch (~2500 cm⁻¹), amide C=O (1680 cm⁻¹).
- HRMS : Exact mass (C₁₃H₂₀N₂O₃) calculated 276.1473; observed 276.1471 .
Advanced: How does fluorination of analogues affect metabolic stability and receptor binding?
- Metabolic Stability : Fluorine at the cyclopropane ring reduces CYP2C9-mediated oxidation (CLint decreased from 45 to 12 μL/min/mg).
- Binding Affinity : 2,6-Difluoro substitution on the phenyl ring (in analogues) increases μ-opioid receptor affinity (Ki = 8 nM vs. 22 nM for non-fluorinated) .
Advanced: What peptide conjugation methodologies maintain stability while incorporating this compound?
- Solid-Phase Synthesis : Use Fmoc-protected derivatives on Rink amide resin (coupling with HBTU/DIPEA).
- Post-Conjugation Stabilization : Add PEG spacers (e.g., PEG₄) between the compound and peptide to reduce steric hindrance.
- Circular Dichroism : Confirm minimal α-helix disruption in conjugated peptides vs. native structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
